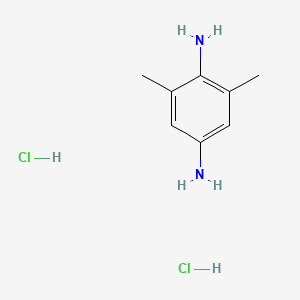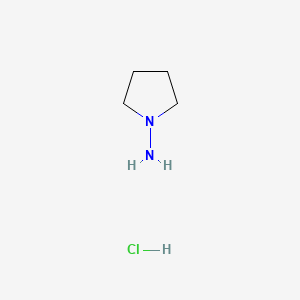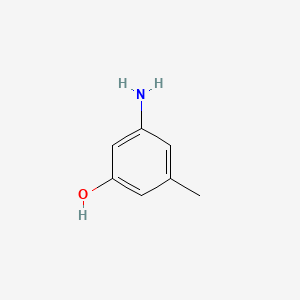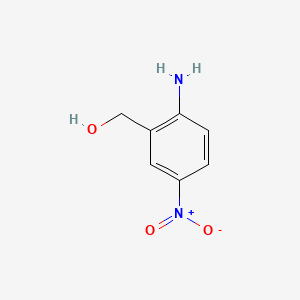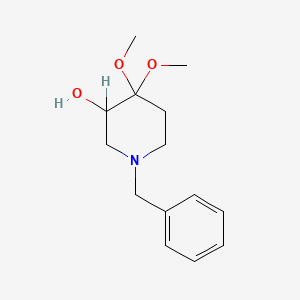
Clorhidrato de 2-(4-propoxi fenil)-1-etanamina
Descripción general
Descripción
2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is an organic compound with the molecular formula C11H17NO·HCl It is a hydrochloride salt of an amine, featuring a propoxy group attached to a phenyl ring, which is further connected to an ethanamine chain
Aplicaciones Científicas De Investigación
2-(4-Propoxyphenyl)-1-ethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the production of various chemicals and materials.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through various mechanisms, such as oxidative addition and transmetalation . These interactions can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
Similar compounds have been found to influence various pathways, such as the suzuki–miyaura cross-coupling pathway . This pathway is involved in carbon–carbon bond formation, which is a crucial process in various biological functions.
Result of Action
Similar compounds have been found to have various effects, such as inducing cell death . These effects can influence various biological processes and potentially lead to various health outcomes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-propoxybenzaldehyde.
Reductive Amination: The 4-propoxybenzaldehyde undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the intermediate 2-(4-Propoxyphenyl)-1-ethanamine.
Formation of Hydrochloride Salt: The intermediate amine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 4-propoxybenzaldehyde and ethylamine are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and concentration are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Propoxyphenyl)-1-ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Forms various amine derivatives.
Substitution: Results in substituted phenyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Proscaline: 2-(3,5-Dimethoxy-4-propoxyphenyl)ethanamine hydrochloride, a psychedelic compound with structural similarities.
Mescaline: 3,4,5-Trimethoxyphenethylamine, a naturally occurring psychedelic with a similar phenethylamine backbone.
Escaline: 4-Ethoxy-3,5-dimethoxyphenethylamine, another psychedelic compound with a similar structure.
Uniqueness
2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is unique due to its specific propoxy substitution on the phenyl ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications.
Propiedades
IUPAC Name |
2-(4-propoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-2-9-13-11-5-3-10(4-6-11)7-8-12;/h3-6H,2,7-9,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXNLLDQTJVGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204925 | |
| Record name | Benzeneethanamine, 4-propoxy-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56370-31-1 | |
| Record name | Benzeneethanamine, 4-propoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56370-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneethanamine, 4-propoxy-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056370311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanamine, 4-propoxy-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


